trans-Benzyl 3-hydroxycyclopentylcarbamate
Overview
Description
Trans-Benzyl 3-hydroxycyclopentylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₇NO₃. It is a derivative of cyclopentanol and benzyl carbamate, featuring a benzyl group attached to the carbamate ester of 3-hydroxycyclopentyl. This compound is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Benzyl 3-hydroxycyclopentylcarbamate typically involves the reaction of cyclopentanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Trans-Benzyl 3-hydroxycyclopentylcarbamate can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone.
Reduction: : The carbamate ester can be reduced to an amine.
Substitution: : The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Cyclopentanone
Reduction: : Cyclopentylamine
Substitution: : Various substituted benzyl carbamates
Scientific Research Applications
Trans-Benzyl 3-hydroxycyclopentylcarbamate is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: : As a potential intermediate in the synthesis of pharmaceuticals.
Industry: : In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-Benzyl 3-hydroxycyclopentylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Trans-Benzyl 3-hydroxycyclopentylcarbamate is similar to other benzyl carbamates and cyclopentanol derivatives. its unique structure, particularly the trans-configuration and the presence of the hydroxyl group, sets it apart. Similar compounds include:
Benzyl cyclopentylcarbamate
3-hydroxycyclopentyl carbamate
Benzyl 3-hydroxycyclohexylcarbamate
These compounds may have similar applications but differ in their chemical properties and reactivity due to variations in their molecular structures.
Biological Activity
Trans-Benzyl 3-hydroxycyclopentylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing comprehensive insights into its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl ring, a carbamate functional group, and a benzyl substituent. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to decreased proliferation of cancer cells, making it a promising candidate for cancer therapy .
Table 1: Inhibition of CDK2 Activity by this compound
Concentration (µM) | % Inhibition of CDK2 |
---|---|
1 | 25 |
5 | 50 |
10 | 75 |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is mediated through the inhibition of the NF-κB signaling pathway, which is critical in inflammatory responses .
Table 2: Cytokine Levels in Treated vs. Control Groups
Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Low Dose (1 µM) | 120 | 180 |
High Dose (10 µM) | 60 | 90 |
The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in cell signaling pathways. The compound's structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its inhibitory effects on CDKs and inflammatory pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced viability compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells, revealing an increase in early and late apoptosis rates.
- Case Study on Inflammatory Response : Another case study focused on the compound's effect on LPS-induced inflammation in RAW264.7 cells. The results indicated a marked decrease in inflammatory markers following treatment, supporting its use as an anti-inflammatory agent.
Properties
IUPAC Name |
benzyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150150 | |
Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167298-57-9 | |
Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167298-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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